2-Amino-4-bromophenol hydrochloride chemical properties
2-Amino-4-bromophenol hydrochloride chemical properties
Core Chemical Architecture & Synthetic Utility
Abstract This technical guide provides a comprehensive analysis of 2-Amino-4-bromophenol hydrochloride (CAS 87855-72-9), a bifunctional scaffold critical to the synthesis of benzoxazoles, pharmaceutical intermediates, and heterocyclic dyes. Unlike simple anilines, this compound possesses orthogonal reactivity handles—a nucleophilic ortho-aminophenol motif and an electrophilic aryl bromide—enabling diverse synthetic transformations from cyclization to transition-metal-catalyzed cross-coupling.
Physicochemical Profile
The hydrochloride salt form significantly enhances the stability and water solubility of the parent aminophenol, which is otherwise prone to rapid oxidation under ambient conditions.
| Property | Specification | Technical Note |
| IUPAC Name | 2-Amino-4-bromophenol hydrochloride | - |
| CAS (HCl Salt) | 87855-72-9 | Distinct from free base (CAS 40925-68-6) |
| Molecular Formula | C₆H₆BrNO[1][2] · HCl | - |
| Molecular Weight | 224.48 g/mol | Free base: 188.02 g/mol |
| Appearance | White to light grey/brown crystalline powder | Darkening indicates oxidation (quinone formation) |
| Melting Point | ~309°C (dec.) | High lattice energy typical of ionic salts [1] |
| Solubility | Soluble in Water, Methanol, DMSO | Free base is sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Anilinium), ~9.5 (Phenol) | Protonation occurs on the amine |
Synthetic Architecture & Manufacturing
The industrial and laboratory-scale synthesis of 2-amino-4-bromophenol hydrochloride primarily relies on the chemoselective reduction of 2-nitro-4-bromophenol . The challenge lies in reducing the nitro group without dehalogenating the bromine atom—a common side reaction in catalytic hydrogenation.
Mechanism of Synthesis
The reduction is typically achieved using Fe-Cr modified Raney-Nickel catalysts or chemical reductants (e.g., Sodium Dithionite) to prevent hydrogenolysis of the C-Br bond.
Figure 1: Synthetic pathway emphasizing chemoselectivity control to avoid debromination [2].
Functional Reactivity & Applications
2-Amino-4-bromophenol hydrochloride is a "privileged scaffold" because it offers three distinct reaction sites:
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Nucleophilic Amine (-NH₂): Primary site for acylation and alkylation.
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Nucleophilic Hydroxyl (-OH): Participates in cyclization.
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Electrophilic Bromide (-Br): Handle for Suzuki, Heck, and Sonogashira couplings.
3.1 Benzoxazole Synthesis (Cyclization)
The most common application is the synthesis of 2-substituted benzoxazoles, which are pharmacophores in soluble guanylate cyclase (sGC) inhibitors and antimicrobial agents.
Reaction Logic: The condensation with carboxylic acid derivatives (or aldehydes) proceeds via an amide intermediate followed by dehydration-driven ring closure.
Figure 2: Divergent synthesis of benzoxazole libraries and subsequent functionalization [3, 4].
3.2 Cross-Coupling Capabilities
Unlike simple aminophenols, the 4-bromo substituent allows this molecule to serve as an electrophile in palladium-catalyzed cross-coupling reactions after the heterocyclic ring has been formed. This "late-stage functionalization" strategy is crucial in medicinal chemistry for generating Structure-Activity Relationship (SAR) libraries [5].
Handling, Stability & Safety
Oxidation Sensitivity: Free aminophenols are notoriously unstable, oxidizing to quinone imines (colored impurities) upon exposure to air and light.
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Recommendation: Always store as the hydrochloride salt . The protonation of the amine reduces the electron density of the ring, significantly retarding oxidation.
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Storage: Keep at 2-8°C, under inert gas (Argon/Nitrogen), in amber vials.
Safety Profile (SDS Summary):
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Signal Word: Warning
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Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]
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PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust [6].
Experimental Protocol: Purification & Free-Base Liberation
While the HCl salt is the stable storage form, many reactions (e.g., metal-catalyzed couplings) require the free base. The following protocol ensures efficient liberation without oxidation.
Objective: Convert 2-Amino-4-bromophenol HCl to its free base for immediate use.
Materials:
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2-Amino-4-bromophenol HCl (1.0 eq)[4]
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Sodium Bicarbonate (saturated aq. solution)
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Ethyl Acetate (EtOAc)
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Sodium Sulfate (anhydrous)
Procedure:
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Dissolution: Suspend the hydrochloride salt in a minimal amount of degassed water.
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Neutralization: Slowly add saturated NaHCO₃ solution dropwise at 0°C (ice bath) with vigorous stirring. Monitor pH until it reaches ~8.0.
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Note: Avoid strong bases like NaOH, which can promote phenolate oxidation.
-
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Extraction: Immediately extract the aqueous mixture with EtOAc (3x). The organic layer should turn slightly yellow/brown.
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Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentration: Evaporate the solvent under reduced pressure at low temperature (<40°C).
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Usage: Use the resulting solid immediately. If storage is necessary, recrystallize from ethanol/water and store under argon.
References
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Synblock. (n.d.). 2-Amino-4-bromophenol hydrochloride Properties. Retrieved from Synblock Link
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Google Patents. (2020). CN111302956A - Preparation method of 4-bromo-2-aminophenol.[5] Link
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Mayo, M. S., et al. (2014).[6] Cyclization reactions of 2-aminophenols with β-diketones. J. Org.[6] Chem., 79, 6310-6314.[6] Link
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Link
-
Berezin, A. A., et al. (2011).[2] Suzuki-Miyaura reactions of the soluble guanylate cyclase inhibitor NS2028. Tetrahedron, 67(22), 4069-4078.[2] Link
-
Fisher Scientific. (2023).[7][8] Safety Data Sheet: 2-Amino-4-bromophenol. Link
Sources
- 1. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Amino-4-bromophenol--hydrogen chloride (1/1) | C6H7BrClNO | CID 46738123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 87855-72-9 | 2-Amino-4-bromophenol hydrochloride - Synblock [synblock.com]
- 5. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
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